2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The nitrated pyrazole is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Substitution: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Aminopyrazole derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-phenylacetamide: Lacks the trifluoromethoxy group.
2-(3-Nitro-pyrazol-1-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide: Lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both the trifluoromethoxy group and the nitro group on the pyrazole ring makes 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C13H11F3N4O4 |
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Molecular Weight |
344.25g/mol |
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H11F3N4O4/c1-8-6-11(20(22)23)18-19(8)7-12(21)17-9-2-4-10(5-3-9)24-13(14,15)16/h2-6H,7H2,1H3,(H,17,21) |
InChI Key |
AGTLXSZNXFTNPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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